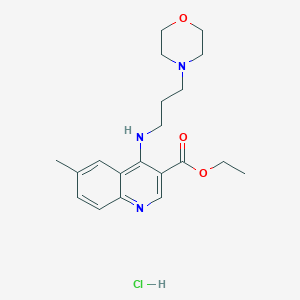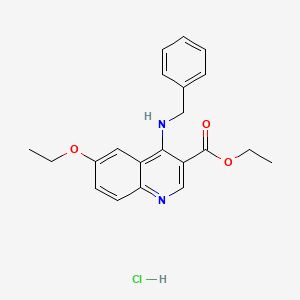
C19H25Cl2N3O3
描述
The compound with the molecular formula C19H25Cl2N3O3 methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate . This compound is a synthetic chemical that has been studied for its potential pharmacological properties, particularly as a κ-opioid receptor agonist .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate involves several steps:
Formation of the Piperazine Core: The piperazine core is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group is introduced via a nucleophilic substitution reaction using pyrrolidine and a suitable alkylating agent.
Acylation with 3,4-Dichlorophenylacetyl Chloride: The final step involves acylation of the piperazine derivative with 3,4-dichlorophenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same steps as described above, but with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinylmethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidinylmethyl group.
Reduction: Hydroxyl derivatives of the carbonyl group.
Substitution: Substituted derivatives at the aromatic ring.
科学研究应用
Methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate has been studied for various scientific research applications:
Chemistry: Used as a model compound in studies of synthetic methodologies and reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, particularly its interaction with κ-opioid receptors.
Medicine: Explored for its potential therapeutic effects, including analgesic and neuroprotective properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用机制
The compound exerts its effects primarily through its action as a κ-opioid receptor agonist. It binds selectively to κ-opioid receptors, which are G-protein-coupled receptors involved in modulating pain perception, mood, and stress responses. Upon binding, the compound activates these receptors, leading to a cascade of intracellular signaling events that result in its pharmacological effects .
相似化合物的比较
Similar Compounds
Methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate: shares structural similarities with other piperazine derivatives such as GR-89696 and GR-103545 .
Uniqueness
- The presence of the 3,4-dichlorophenylacetyl group and the pyrrolidinylmethyl group distinguishes this compound from other piperazine derivatives, contributing to its unique pharmacological profile and selectivity for κ-opioid receptors.
属性
IUPAC Name |
ethyl 8-chloro-4-(3-morpholin-4-ylpropylamino)quinoline-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3.ClH/c1-2-26-19(24)15-13-22-18-14(5-3-6-16(18)20)17(15)21-7-4-8-23-9-11-25-12-10-23;/h3,5-6,13H,2,4,7-12H2,1H3,(H,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENAKUHOQJDGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCCN3CCOCC3)C=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


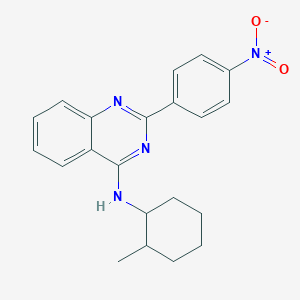
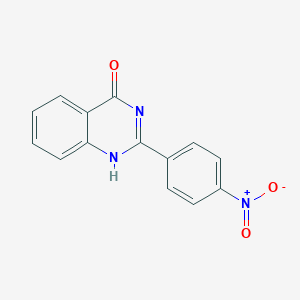
![4-{(Z)-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,3-diol](/img/structure/B7742971.png)
![(Z)-1-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol](/img/structure/B7742984.png)
![3-[(Z)-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazinylidene)methyl]phenol](/img/structure/B7742991.png)
![2-HYDROXY-N'-{4-[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOYL}BENZOHYDRAZIDE](/img/structure/B7742992.png)
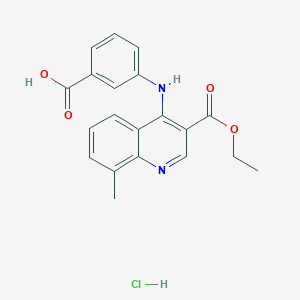
![4-[(3-Ethoxycarbonyl-8-methylquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7743003.png)
![Ethyl 4-(cyclohexylamino)benzo[h]quinoline-3-carboxylate;hydrochloride](/img/structure/B7743019.png)
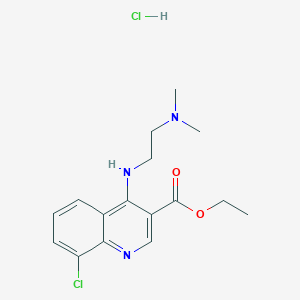

![Ethyl 6-methyl-4-[(2-morpholin-4-ylethyl)amino]quinoline-3-carboxylate](/img/structure/B7743038.png)
